molecular formula C12H14FNO2 B15059549 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B15059549
M. Wt: 223.24 g/mol
InChI Key: FUZSFRBKGZDGBE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a fluorinated phenyl group and a pyrrolidine ring attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: This can be achieved by fluorination of a suitable phenyl precursor.

    Introduction of the Pyrrolidine Ring: This step involves the reaction of the fluorophenyl intermediate with pyrrolidine under suitable conditions, often using a base to facilitate the nucleophilic substitution.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and pyrrolidine ring may contribute to its binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
  • 2-(2-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid
  • 2-(2-Methylphenyl)-2-(pyrrolidin-1-yl)acetic acid

Uniqueness

2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C12H14FNO2/c13-10-6-2-1-5-9(10)11(12(15)16)14-7-3-4-8-14/h1-2,5-6,11H,3-4,7-8H2,(H,15,16)

InChI Key

FUZSFRBKGZDGBE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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